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Compound of Interest

Compound Name: Linalyl isobutyrate

Cat. No.: B1199181 Get Quote

Linalyl Isobutyrate: Application Notes for Food
Science Research
For Researchers, Scientists, and Drug Development Professionals

Introduction
Linalyl isobutyrate is a naturally occurring ester that contributes to the characteristic aroma of

various plants, including lavender and Ceylon cinnamon.[1] In the food industry, it is a widely

used flavoring agent, valued for its pleasant fruity and floral aroma profile. This document

provides detailed application notes and experimental protocols for researchers in food science

and related fields investigating the properties and applications of linalyl isobutyrate.

Chemical and Physical Properties
Linalyl isobutyrate is recognized as safe for its intended use as a flavoring agent by major

regulatory bodies, including the Flavor and Extract Manufacturers Association (FEMA) and the

Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2][3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1199181?utm_src=pdf-interest
https://www.benchchem.com/product/b1199181?utm_src=pdf-body
https://scispace.com/pdf/evaluation-of-headspace-solid-phase-microextraction-gas-2qa0yfqjni.pdf
https://www.benchchem.com/product/b1199181?utm_src=pdf-body
https://www.benchchem.com/product/b1199181?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6245415/
https://www.researchgate.net/publication/225813273_Sensory_study_on_the_character_impact_aroma_compounds_of_coffee_beverage
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Chemical Name
3,7-dimethylocta-1,6-dien-3-yl

2-methylpropanoate
[4]

CAS Number 78-35-3 [2]

FEMA Number 2640 [2][4]

JECFA Number 362 [2]

Molecular Formula C₁₄H₂₄O₂ [4]

Molecular Weight 224.34 g/mol [4]

Appearance Colorless to pale yellow liquid

Odor Profile
Fruity, fresh, lavender, with

bergamot and lilac nuances
[4]

Taste Profile (at 20 ppm)
Floral, fruity, sweet, berry, and

citrus
[1]

Boiling Point 228-230 °C [4]

Flash Point 71.67 °C (161.00 °F)

Specific Gravity 0.888-0.898 @ 25 °C

Refractive Index 1.449-1.453 @ 20 °C

Solubility
Insoluble in water; soluble in

alcohol

Applications in Food Products
Linalyl isobutyrate is utilized to impart or enhance fruity and floral notes in a variety of food

and beverage products. Its versatility allows for its use in a wide range of applications.
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Food Category Typical Maximum Use Level (ppm)

Baked Goods 13.0

Non-alcoholic Beverages 1.7

Frozen Dairy 2.8

Hard Candy 4.9

Chewing Gum Not Specified

Confectionery Frostings Not Specified

Gelatins and Puddings Not Specified

Jams and Jellies Not Specified

Soft Candy Not Specified

Sweet Sauces Not Specified

Source: The Good Scents Company Information System[5]

Experimental Protocols
Sensory Analysis
1. Triangle Test for Discrimination

This protocol is designed to determine if a sensory difference exists between two product

formulations, for instance, a control product and a product containing linalyl isobutyrate.

Objective: To determine if the addition of linalyl isobutyrate at a specific concentration creates

a perceivable sensory difference.

Materials:

Control product (without linalyl isobutyrate)

Test product (with a specified concentration of linalyl isobutyrate)
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Identical, odor-free sample cups labeled with random three-digit codes

Palate cleansers (e.g., unsalted crackers, filtered water)

Sensory evaluation booths with controlled lighting and ventilation

Panelists (minimum of 20-30 trained or consumer panelists)

Procedure:

Prepare the control and test samples. Ensure they are at the same temperature and

presented in identical volumes.

For each panelist, present three coded samples: two are identical (either both control or both

test) and one is different.

Randomize the order of presentation for each panelist to avoid positional bias. The six

possible combinations are: AAB, ABA, BAA, BBA, BAB, ABB (where A is the control and B is

the test sample).

Instruct panelists to evaluate the samples from left to right.

Ask panelists to identify the "odd" or "different" sample.

Provide palate cleansers for use between samples.

Collect the responses.

Analyze the data using a statistical table for triangle tests to determine if the number of

correct identifications is statistically significant.
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Triangle Test Workflow

Sample Preparation

Sample Presentation to Panelist

Sensory Evaluation

Data Analysis

Prepare Control Sample (A)

Present 3 Coded Samples
(e.g., AAB, ABA, BAA, BBA, BAB, ABB)

Prepare Test Sample (B)
(with Linalyl Isobutyrate)

Panelist Evaluates Samples
(Left to Right)

Panelist Identifies the
'Odd' Sample

Collect Responses

Statistical Analysis
(Is the number of correct

identifications significant?)

Click to download full resolution via product page

Caption: Workflow for a triangle test sensory evaluation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1199181?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Quantitative Descriptive Analysis (QDA)

This protocol is used to identify and quantify the specific sensory attributes of a product

containing linalyl isobutyrate.

Objective: To develop a detailed sensory profile of a product flavored with linalyl isobutyrate.

Materials:

Product samples with varying concentrations of linalyl isobutyrate.

Reference standards for different aroma and flavor attributes (e.g., essential oils for floral

notes, fruit extracts for fruity notes).

Sensory evaluation software or ballots.

Trained sensory panel (8-12 panelists).

Procedure:

Lexicon Development: In initial sessions, panelists are presented with the product samples

and reference standards. Through discussion, they develop a consensus on a list of

descriptive terms (lexicon) for the aroma, flavor, and mouthfeel of the product. For linalyl
isobutyrate, this may include terms like "fruity," "floral," "lavender," "sweet," "citrus," etc.

Training: Panelists are trained to use the lexicon consistently and to rate the intensity of each

attribute on a numerical scale (e.g., a 15-point line scale).

Evaluation: In individual booths, panelists evaluate the coded product samples and rate the

intensity of each attribute from the lexicon.

Data Analysis: The intensity ratings are collected and analyzed statistically (e.g., using

Analysis of Variance - ANOVA) to generate a sensory profile for each product. The results

can be visualized using a spider web plot.
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Quantitative Descriptive Analysis Workflow

Panel Development & Training

Product Evaluation

Data Analysis & Profiling

Develop Sensory Lexicon
(e.g., fruity, floral, sweet)

Train Panelists on
Attribute Intensity Rating

Panelists Evaluate Coded Samples
and Rate Attribute Intensities

Collect Intensity Ratings

Statistical Analysis (e.g., ANOVA)

Generate Sensory Profile
(e.g., Spider Web Plot)
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HS-GC-MS Analysis Workflow

Sample Preparation

Headspace Generation

GC-MS Analysis

Data Analysis

Homogenize Sample

Weigh Sample into Vial

Add Saturated NaCl
and Internal Standard

Seal Vial

Incubate at Controlled Temperature

Inject Headspace Gas

Chromatographic Separation

Mass Spectrometric Detection

Identify Linalyl Isobutyrate
(Retention Time & Mass Spectrum)

Quantify using Calibration Curve

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Accelerated Shelf-Life Testing Workflow

Sample Preparation

Accelerated Storage

Analysis at Time Intervals

Data Modeling & Prediction

Prepare Product with Known
Concentration of Linalyl Isobutyrate

Package Product

Store Samples at
Different Temperatures

Analyze Linalyl Isobutyrate
Concentration via HS-GC-MS

Plot Concentration vs. Time

Model Degradation Kinetics

Predict Shelf Life using
Arrhenius Equation

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1199181?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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